
3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are five-membered rings containing two nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a diketone or ketoester in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyrazole rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.
Medicine
In medicine, this compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-viral agent.
Industry
Industrially, pyrazole derivatives might be used in the synthesis of dyes, agrochemicals, or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, pyrazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. Molecular targets could include kinases, proteases, or other critical proteins in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazole
- 4,5-dimethyl-1H-pyrazole
- 1-phenyl-3,5-dimethyl-1H-pyrazole
Uniqueness
3,5,5,5'-TETRAMETHYL-1'H,4H-1,3'-BIPYRAZOLE is unique due to its specific substitution pattern, which might confer distinct chemical reactivity or biological activity compared to other pyrazole derivatives.
Properties
CAS No. |
17066-76-1 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26g/mol |
IUPAC Name |
3,5,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)-4H-pyrazole |
InChI |
InChI=1S/C10H16N4/c1-7-5-9(12-11-7)14-10(3,4)6-8(2)13-14/h5H,6H2,1-4H3,(H,11,12) |
InChI Key |
GTOLDLDQCJDGLJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C2=NNC(=C2)C |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C2=NNC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


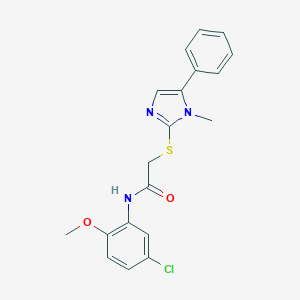
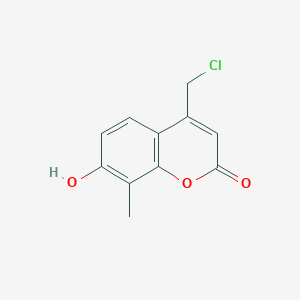
![2,5'-bis[1H-benzimidazole]](/img/structure/B361421.png)
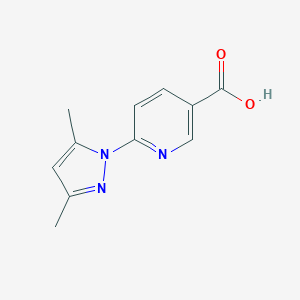
![2-{2-[(acetylamino)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B361427.png)
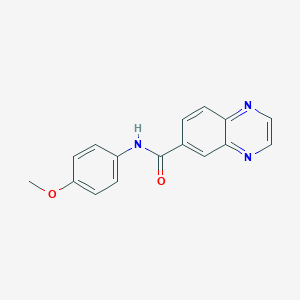
![9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361448.png)
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)
![4-(4-methoxyphenyl)-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361453.png)
![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361454.png)
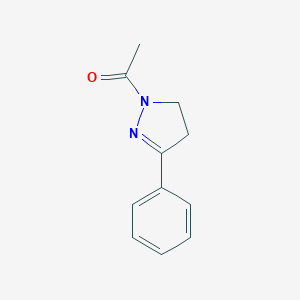
![9-(2-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361457.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361458.png)
![3-(2,4-dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B361459.png)
